molecular formula C₁₁H₆D₇NO₃ B1156064 N-Isopropylnoradrenochrome-d7

N-Isopropylnoradrenochrome-d7

Cat. No.: B1156064
M. Wt: 214.27
Attention: For research use only. Not for human or veterinary use.
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Description

Based on contextual analysis, N-Isopropyl Noratropine-d7 () serves as the closest analog. This compound is a stable isotope-labeled derivative of noratropine, a precursor to ipratropium—a bronchodilator used in respiratory therapies. Its molecular formula is C₁₉D₇H₂₀NO₃, with a molecular weight of 324.466 g/mol, and it features seven deuterium atoms at the isopropyl group (1,1,1,2,3,3,3-heptadeutero configuration) .

Properties

Molecular Formula

C₁₁H₆D₇NO₃

Molecular Weight

214.27

Synonyms

1-Isopropylnoradrenochrome-d7;  Aludrinochrome-d7;  Isoproterenol Aminochrome-d7;  Isoproteroquinone-d7;  N-Isopropylnoradrenochrome-d7;  2,3-Dihydro-3-hydroxy-1-(1-methylethyl)-1H-indole-5,6-dione-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Deuterated analogs of pharmaceuticals and agrochemicals are critical for metabolic studies, quantitative analysis, and tracer applications. Below is a comparative analysis of N-Isopropyl Noratropine-d7 () with structurally or functionally related deuterated compounds.

Table 1: Molecular and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Position(s) Primary Application Reference
N-Isopropyl Noratropine-d7 C₁₉D₇H₂₀NO₃ 324.466 Isopropyl group (7D) Intermediate for ipratropium
Desethylatrazine-d7 C₆D₇H₃ClN₅ 194.673 Isopropyl group (7D) Herbicide metabolite analysis
Isofenphos-methyl-D7 C₁₄²H₇H₁₅NO₄PS 338.41 Isopropyl group (7D) Organophosphate insecticide studies
Betaxolol-d7 HCl Not explicitly provided Isopropyl group (7D) Beta-blocker pharmacokinetics
2-(N-Propyl-d7)ethylchloride C₈H₁₁ClD₇N·ClH 212.18 (free base: 142.25) Propyl chain (7D) Chemical synthesis intermediate

Key Findings

Structural Variations: N-Isopropyl Noratropine-d7 () and Desethylatrazine-d7 () both feature deuterium at the isopropyl group but differ in core structure. The former has a bicyclic amine backbone, while the latter is a triazine herbicide metabolite . Isofenphos-methyl-D7 () includes a phosphorothioate group, distinguishing it from the purely organic frameworks of other compounds .

Analytical Applications: N-Isopropyl Noratropine-d7 is used in pharmaceutical synthesis and tracer studies for respiratory drugs, as noted in Simms et al. (1998) . Desethylatrazine-d7 and Isofenphos-methyl-D7 are employed in environmental monitoring to track herbicide and insecticide degradation .

Deuterium Labeling Impact :

  • Deuterium substitution increases molecular weight by ~7–8 g/mol (per 7D atoms), enhancing mass spectrometry detection sensitivity .
  • Labeling at specific positions (e.g., isopropyl groups) minimizes metabolic interference, preserving the parent compound’s biochemical behavior .

Research and Development Insights

  • Pharmaceutical Intermediates: Deuterated compounds like N-Isopropyl Noratropine-d7 improve the precision of drug metabolism studies. For example, deuterium labeling in ipratropium intermediates reduces hepatic first-pass metabolism, prolonging therapeutic effects .
  • Agrochemical Analysis : Desethylatrazine-d7 is critical for quantifying atrazine residues in water, with detection limits as low as 0.1 ppb using LC-MS/MS .
  • Synthetic Challenges : Deuterated propyl/ethyl chains (e.g., 2-(N-Propyl-d7)ethylchloride , ) require specialized deuteration techniques, such as catalytic exchange or deuterated starting materials, to achieve ≥99% isotopic purity .

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